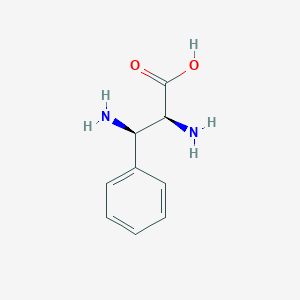

(2S,3R)-2,3-Diamino-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2S,3R)-2,3-diamino-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H12N2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,10-11H2,(H,12,13)/t7-,8+/m1/s1 |

InChI Key |

KEZIFMLOEVUNTE-SFYZADRCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2s,3r 2,3 Diamino 3 Phenylpropanoic Acid

Asymmetric Synthesis Approaches to Enantiopure (2S,3R)-2,3-Diamino-3-phenylpropanoic Acid

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds by creating the desired stereocenters under the influence of a chiral element. For this compound, this has been achieved through enantioselective catalysis, the use of chiral auxiliaries, and by starting from chiral precursors.

Enantioselective Catalytic Methods for Diastereoselective Control

The development of catalytic enantioselective methods for the synthesis of α,β-diamino acids has been a significant focus in organic synthesis. These methods offer an efficient way to generate the desired stereoisomers with high enantioselectivity and diastereoselectivity. One notable approach involves the use of bifunctional chiral proton catalysts in aza-Henry reactions. For instance, highly diastereo- and enantioselective additions of α-nitroesters to imines have been achieved. mdpi.com The combination of a chiral proton catalyst with α-nitro aryl esters bearing 2,6-disubstitution can lead to high diastereoselection in favor of the syn diastereomer. mdpi.com The chiral catalyst controls the enantioselectivity by differentiating the faces of the azomethine π-system. mdpi.com Subsequent reduction of the nitro group can then furnish the desired syn-α,β-diamino acid derivative.

Organocatalytic Mannich reactions represent another powerful tool for the stereocontrolled synthesis of α,β-diamino acids. Highly enantio- and diastereoselective organocatalytic Mannich additions of α-isothiocyanato imides to sulfonyl imines have been reported to yield enantiomerically enriched syn-α,β-diamino acid derivatives in excellent yields. nih.gov These reactions can be performed with low catalyst loadings, making them highly efficient. nih.gov

| Catalytic Method | Catalyst Type | Key Reaction | Stereoselectivity |

| Aza-Henry Reaction | Chiral Protic Acid | Addition of α-nitroesters to imines | High syn-diastereoselectivity (>20:1) and enantioselectivity (up to 99%) mdpi.com |

| Mannich Reaction | Organocatalyst | Addition of α-isothiocyanato imides to sulfonyl imines | High enantio- and diastereoselectivity for syn-products nih.gov |

Diastereoselective Synthesis Strategies Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry has been set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of vicinal diamines.

One prominent example is the use of sulfinimines, such as N-(benzylidene)-p-toluenesulfinamide, as chiral electrophiles. The addition of differentially N-protected glycine (B1666218) enolates to these enantiopure sulfinimines affords syn- and anti-α,β-diamino esters with high diastereoselectivities and in good yields. nih.gov The stereochemical outcome is dependent on the protecting groups on the glycine enolate.

Pseudoephenamine is another versatile chiral auxiliary that has demonstrated remarkable stereocontrol in alkylation reactions. nih.gov Amides derived from pseudoephenamine can undergo highly diastereoselective alkylations, providing access to enantiomerically enriched carboxylic acids after cleavage of the auxiliary. nih.gov This method is particularly effective for the formation of quaternary carbon centers. nih.gov Sulfur-based chiral auxiliaries have also been employed in a variety of asymmetric transformations, offering high levels of diastereoselectivity and ease of removal. scielo.org.mx

| Chiral Auxiliary | Key Reaction | Diastereoselectivity |

| N-(benzylidene)-p-toluenesulfinamide | Addition of glycine enolates | High for both syn- and anti-products nih.gov |

| Pseudoephenamine | Alkylation of derived amides | High, especially for quaternary centers nih.gov |

| Sulfur-based auxiliaries | Various (e.g., aldol, Michael additions) | High diastereoselectivity scielo.org.mx |

Stereocontrolled Approaches from Chiral Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. Amino acids and carbohydrates are common chiral precursors.

A stereocontrolled synthesis of a related compound, (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, has been achieved starting from Garner's aldehyde, which is derived from the chiral amino acid D-serine. elsevierpure.com This approach allows for the controlled construction of the (2S,3R) stereocenters. A similar strategy, starting from a suitably protected aldehyde derived from a chiral amino acid, can be envisioned for the synthesis of this compound. For instance, a synthetic route to protected 2,3-l-diaminopropanoic acid methyl esters has been developed using intermediates derived from D-serine. mdpi.com This involves the reductive amination of an aldehyde derived from Nα-Fmoc-O-tert-butyl-d-serine. mdpi.com

Chemoenzymatic Synthesis Pathways for Stereoselective Access

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high selectivity and efficiency. Enzymes, as chiral catalysts, can offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.

For the synthesis of β-amino acids, lipases are commonly employed for the kinetic resolution of racemic esters. Racemic amino acid esters can be selectively hydrolyzed by lipases, with the enzyme typically showing a high preference for one enantiomer, leaving the other enantiomer unreacted. rsc.org This method has been successfully used for the resolution of various natural and unnatural amino acids. rsc.org For example, the kinetic resolution of 3-amino-3-phenylpropanoate esters catalyzed by lipase (B570770) PS has been reported to proceed with excellent enantioselectivity. nih.gov

Another enzymatic strategy involves the use of ammonia (B1221849) lyases or aminomutases. Phenylalanine ammonia lyase (PAL) can catalyze the addition of ammonia to cinnamic acid derivatives to produce phenylalanine derivatives. While this typically yields α-amino acids, engineered enzymes or coupled enzymatic systems can be used to produce β-amino acids.

| Enzymatic Strategy | Enzyme Class | Application |

| Kinetic Resolution | Lipase | Selective hydrolysis of one enantiomer of a racemic amino acid ester rsc.orgnih.gov |

| Amination | Phenylalanine Ammonia Lyase (PAL) | Addition of ammonia to cinnamic acid derivatives nih.gov |

Classical Resolution Techniques for Stereoisomeric Separation of Diamino Acids

Classical resolution involves the separation of a racemic mixture by converting the enantiomers into diastereomers through reaction with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by techniques such as fractional crystallization.

For amino acids, which are amphoteric, both acidic and basic resolving agents can be used. The separation of diastereomeric salts by crystallization is a widely used method, especially on a larger scale. A study on the resolution of the structurally related threo-β-phenylserine (2-amino-3-hydroxy-3-phenylpropanoic acid) demonstrated the successful use of both replacing and preferential crystallization of its hydrochloride salt. du.ac.in In the replacing crystallization, an optically active co-solute, such as L-phenylalanine methyl ester hydrochloride, was used to induce the crystallization of one diastereomer. du.ac.in This suggests that similar approaches could be viable for the resolution of racemic 2,3-diamino-3-phenylpropanoic acid.

The choice of resolving agent and crystallization conditions is crucial for successful separation and is often determined empirically.

Solid-Phase Synthesis Protocols for Derivatives of this compound

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the efficient assembly of peptides on a solid support. The incorporation of non-proteinogenic amino acids like this compound into peptides requires appropriately protected derivatives and optimized coupling protocols.

The two main strategies in SPPS are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approaches. researchgate.net The Fmoc/tBu strategy is currently the most widely used due to its milder deprotection conditions. researchgate.net

For the incorporation of a diamino acid, orthogonal protection of the two amino groups is necessary to allow for selective peptide bond formation at the α-amino group while the β-amino group remains protected, or vice versa if branching is desired. Common protecting groups for the side-chain amino function in Fmoc-based SPPS include Boc, while the α-amino group is protected with Fmoc.

The general cycle of SPPS involves:

Deprotection: Removal of the Nα-protecting group (e.g., Fmoc with piperidine).

Washing: Removal of excess reagents and by-products.

Coupling: Activation of the incoming protected amino acid's carboxyl group and its reaction with the free amino group on the resin-bound peptide.

Washing: Removal of excess activated amino acid and coupling reagents.

Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure, or phosphonium (B103445) and uronium/aminium salts like PyBOP and HBTU. researchgate.netejbiotechnology.info The choice of coupling reagent and conditions can be critical to prevent side reactions such as racemization, especially with sterically hindered amino acids. nih.gov

| Parameter | Description |

| Solid Support | Typically a polystyrene or polyethylene (B3416737) glycol-based resin functionalized with a linker (e.g., Rink amide resin for peptide amides). researchgate.net |

| Nα-Protection | Most commonly Fmoc, removed with a base like piperidine. researchgate.net |

| Side-Chain Protection | Orthogonal protecting groups are required for the two amino functions (e.g., Boc for the β-amino group). |

| Coupling Reagents | Carbodiimides (e.g., DIC/Oxyma) or onium salts (e.g., HBTU, HATU, PyBOP). nih.govresearchgate.net |

| Cleavage | The final peptide is cleaved from the resin and side-chain protecting groups are removed, typically with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). |

Retrosynthetic Analysis and Novel Pathway Design for this compound

The strategic design of synthetic routes for complex molecules such as this compound, a non-proteinogenic α,β-diamino acid, is fundamentally reliant on a thorough retrosynthetic analysis. This process involves the deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors. The insights gained from this analysis pave the way for the development of novel and efficient forward synthetic pathways.

A primary retrosynthetic disconnection for this compound involves the C2-C3 bond and the bonds to the amino groups. This leads to several potential synthetic strategies, primarily revolving around the stereoselective formation of the two chiral centers at the C2 and C3 positions. Key precursors identified through this analysis include derivatives of serine, aziridines, and other chiral building blocks.

One promising approach begins with the retrosynthesis to a protected 2,3-diaminopropanol intermediate. This strategy leverages the commercially available and enantiomerically pure D-serine as a starting material. mdpi.com The carboxylic acid functionality of the target molecule can be envisioned as arising from the mild oxidation of a primary alcohol. The two amino groups can be introduced sequentially. This leads to a key intermediate, a protected α-amino aldehyde, which can be derived from a protected D-serine derivative. mdpi.com

Another viable retrosynthetic strategy involves the use of an aziridine (B145994) intermediate. The aziridine ring, a strained three-membered heterocycle, is susceptible to nucleophilic ring-opening reactions. This allows for the stereocontrolled introduction of an amino group. A (aziridin-2-yl)methylphosphonate or a similar carboxylate precursor could serve as a key intermediate in this approach. mdpi.com

The following table outlines the key retrosynthetic disconnections and the corresponding precursor molecules for the synthesis of this compound.

| Disconnection Strategy | Key Intermediate | Starting Material(s) | Relevant Concepts |

| C-N and C-O bond formation | Protected 2,3-diaminopropanols | D-Serine derivatives | Reductive amination, oxidation |

| C-N bond formation | Aziridine derivatives | 2,3-epoxypropylphosphonate or similar | Nucleophilic ring-opening |

| C-C bond formation | Phenylalanine derivatives | Phenylalanine | Stereoselective hydroxylation and amination |

Based on this retrosynthetic analysis, novel synthetic pathways can be designed. A particularly attractive pathway commences with the readily available Nα-Fmoc-O-tert-butyl-D-serine. mdpi.com This starting material can be converted to the corresponding Weinreb-Nahm amide, which upon reduction yields the stable α-amino aldehyde. mdpi.com Stereoselective reductive amination of this aldehyde with a suitable amine source can establish the C3 amino group with the desired (3R) configuration. Subsequent oxidation of the primary alcohol to a carboxylic acid would complete the carbon skeleton of the target molecule.

A second novel pathway could involve the stereoselective synthesis from a phosphonate-containing precursor. This would begin with a 2,3-epoxypropylphosphonate, which can be converted to an aziridine. mdpi.com The regioselective and stereospecific ring-opening of this aziridine with an appropriate nitrogen nucleophile would install the second amino group. Subsequent chemical modifications would then yield the final product.

The following table details the proposed steps in a novel synthetic pathway starting from D-serine.

| Step | Reaction | Key Reagents and Conditions | Intermediate Formed |

| 1 | Weinreb-Nahm amide formation | N,O-dimethylhydroxylamine hydrochloride | N-methoxy-N-methylamide of protected D-serine |

| 2 | Reduction to aldehyde | LiAlH4 | Protected α-amino aldehyde |

| 3 | Reductive amination | Primary amine or sulfonamide, reducing agent | Protected 2,3-diaminopropanol |

| 4 | Deprotection | Acidolysis (e.g., TFA) | 2,3-diaminopropanol |

| 5 | Oxidation | TCCA, TEMPO, NaBr | This compound |

This pathway offers a high degree of control over the stereochemistry at both chiral centers, stemming from the use of an enantiomerically pure starting material. mdpi.com Further research and optimization of each step would be necessary to establish a robust and high-yielding synthesis of this compound.

Stereochemical Aspects and Conformational Analysis of 2s,3r 2,3 Diamino 3 Phenylpropanoic Acid

Methodologies for Stereochemical Assignment and Verification

The unambiguous determination of the absolute configuration of (2S,3R)-2,3-Diamino-3-phenylpropanoic acid is crucial for understanding its properties. Several advanced analytical techniques are employed for this purpose.

Spectroscopic Techniques for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Advanced NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers a suite of methods for stereochemical assignment, often through the use of chiral auxiliaries. A notable approach is the supramolecular extension of Mosher's method, which utilizes chiral solvating agents (CSAs). nih.gov For an amino acid like this compound, derivatization (e.g., N-acylation) followed by the addition of a chiral solvating agent, such as a bis-thiourea derivative, can induce diastereomeric interactions. nih.gov These interactions result in discernible chemical shift differences (Δδ) for the protons near the stereogenic centers in the ¹H NMR spectrum. By systematically analyzing these Δδ values, the absolute configuration of each chiral center can be deduced. nih.gov Two-dimensional NMR techniques, such as Rotating-frame Overhauser Enhancement Spectroscopy (ROESY), can further probe the spatial proximity of different parts of the molecule, providing additional evidence for the stereochemical assignment. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Stereochemical Analysis using a Chiral Solvating Agent

| Proton | (R)-CSA Complex (δ) | (S)-CSA Complex (δ) | Δδ (δR - δS) | Inferred Configuration |

| H-2 | 4.15 | 4.10 | +0.05 | S |

| H-3 | 4.50 | 4.58 | -0.08 | R |

| Phenyl-ortho | 7.35 | 7.38 | -0.03 | - |

| Phenyl-meta | 7.28 | 7.30 | -0.02 | - |

| Phenyl-para | 7.20 | 7.22 | -0.02 | - |

| Note: This table is illustrative, based on principles of the CSA method for similar amino acids. Actual values for this compound would require experimental determination. |

X-ray Crystallographic Analysis for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing unequivocal proof of its absolute configuration. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis yields a detailed electron density map, from which the positions of all atoms can be determined with high precision.

For this compound, a successful crystallographic analysis would reveal:

The precise bond lengths and angles within the molecule.

The torsional angles, defining the conformation adopted in the crystal lattice.

The absolute configuration at the C2 and C3 centers, typically determined using anomalous dispersion effects if a heavy atom is not present. wikipedia.org

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

While a crystal structure for the parent this compound is not publicly available, structures of related β-phenylalanine derivatives have been reported, showcasing the utility of this technique. nih.govresearchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 5.7 |

| c (Å) | 10.2 |

| β (°) | 105 |

| Volume (ų) | 475 |

| Z | 2 |

| Note: This data is hypothetical and serves to illustrate typical parameters obtained from an X-ray diffraction experiment. |

Conformational Preferences and Dynamics in Solution and Solid State

The flexibility of the single bonds in this compound allows it to adopt various conformations. The relative orientation of the substituents along the C2-C3 bond is of particular interest and can be described by Newman projections. The principal conformations are typically gauche and anti arrangements of the amino and carboxyl groups.

In solution, the molecule is in dynamic equilibrium between different conformers. The preferred conformation is determined by a balance of steric hindrance between bulky groups (phenyl, carboxyl) and stabilizing intramolecular interactions, such as hydrogen bonds between the amino and carboxyl groups. Computational studies on similar small molecules, like perfluoropropanoic acid, have shown that gauche and syn/anti conformers can coexist with one being more populated at ambient temperatures. mdpi.com The polarity of the solvent would also play a significant role in influencing the conformational equilibrium by competing for hydrogen bonding sites.

In the solid state, the molecule is locked into a single conformation, which is dictated by the demands of efficient crystal packing and the optimization of intermolecular forces, primarily hydrogen bonds. The crystal structure would likely feature an extensive network of hydrogen bonds involving the amino groups, the carboxyl group, and potentially neighboring molecules, leading to a highly ordered supramolecular assembly.

Influence of Stereochemistry on Reactivity and Supramolecular Interactions

The specific (2S,3R) stereochemistry has a profound impact on the chemical reactivity and supramolecular behavior of the molecule. The spatial orientation of the two amino groups and the carboxyl group influences their ability to participate in intramolecular reactions, such as cyclization to form lactams or other heterocyclic structures. The diastereomeric relationship with other stereoisomers, like the (2S,3S) or (2R,3S) forms, means they will have different chemical and physical properties and will behave differently in chiral environments.

Stereochemistry is a critical determinant in the formation of supramolecular structures. mdpi.com The defined spatial arrangement of hydrogen bond donors (amino groups) and acceptors (carboxyl group) in the (2S,3R) configuration pre-organizes the molecule for specific intermolecular recognition events. This can lead to the formation of well-defined assemblies such as sheets, fibers, or gels. mdpi.com For instance, studies on β-peptides have shown that the chirality of the constituent β-amino acids dictates the preference for forming specific secondary structures like helices or sheets. nih.gov The interplay of hydrogen bonding, π-π stacking involving the phenyl rings, and electrostatic interactions, all guided by the molecule's fixed stereochemistry, governs the architecture of the resulting supramolecular materials. nih.gov

Chemical Reactivity and Derivatization Strategies of 2s,3r 2,3 Diamino 3 Phenylpropanoic Acid

Reactions Involving Primary Amine Functionalities

The presence of two primary amine groups at the C2 and C3 positions of (2S,3R)-2,3-diamino-3-phenylpropanoic acid allows for a range of chemical transformations. The differential reactivity of these amines can be exploited for selective modifications, a key aspect in the synthesis of complex molecules.

N-Protection and Deprotection Strategies

Selective protection of one or both amino groups is a critical first step in many synthetic routes involving this compound. This allows for the controlled derivatization of the remaining functional groups. Commonly employed amine protecting groups include tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).

The choice of protecting group is dictated by the desired orthogonality, which allows for the selective removal of one group in the presence of others. For instance, the Fmoc group is base-labile and can be removed under mild conditions using piperidine, while the Boc group is acid-labile and is typically cleaved with acids like trifluoroacetic acid (TFA). The Cbz group is commonly removed by catalytic hydrogenation.

A facile method for the mono-Boc protection of symmetrical and unsymmetrical diamines has been developed, which involves the sequential addition of one mole of HCl and one mole of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), followed by neutralization. researchgate.net This strategy could potentially be applied to achieve selective mono-protection of this compound. Furthermore, selective thermal deprotection of N-Boc protected amines in a continuous flow system offers another avenue for controlled deprotection. nih.gov

The enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid, a constrained analog of phenylalanine, highlights the use of Fmoc protection in complex amino acid synthesis. nih.gov While not the exact target molecule, this demonstrates the utility of Fmoc protection for amino acids with a phenyl group in a similar stereochemical arrangement.

| Protecting Group | Abbreviation | Common Reagent for Introduction | Common Reagent for Deprotection | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) | Acidic |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Piperidine | Basic |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C | Hydrogenolysis |

Acylation and Amidation Reactions for Peptide Linkages

The primary amine functionalities of this compound are nucleophilic and readily undergo acylation and amidation reactions. This reactivity is fundamental to the formation of peptide bonds, making this diamino acid a valuable component in the synthesis of novel peptides and peptidomimetics.

The incorporation of 2,3-diaminopropionic acid (Dap) into linear cationic amphipathic peptides has been shown to produce pH-sensitive vectors for gene delivery. nih.gov This highlights the potential of incorporating this compound into peptides to confer specific biological properties. The synthesis of such peptides typically involves the use of standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. sigmaaldrich.com

In a typical peptide coupling reaction, the carboxylic acid of an N-protected amino acid is activated using a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and then reacted with the free amine of another amino acid or peptide. ejbiotechnology.infonih.gov The selective protection of one of the amino groups in this compound is crucial to direct the peptide bond formation to the desired position.

The synthesis of N³-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid derivatives showcases the formation of amides at the N³ position. nih.gov In this work, N²-tert-butoxycarbonyl-N³-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid was reacted with various amines to yield the corresponding amides. nih.gov

Alkylation and Reductive Amination Reactions

The amino groups of this compound can be alkylated to introduce various substituents. Direct N-alkylation of unprotected amino acids with alcohols has been achieved using catalytic methods, offering a green and atom-economical approach. nih.gov Another common method is the base-mediated alkylation of N-protected amino acids. monash.edu For instance, Nα-Boc-protected amino acids can be doubly deprotonated with a strong base and then selectively alkylated at the nitrogen atom. google.com

Reductive amination provides an alternative and often more controlled method for N-alkylation. This reaction involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. A simple and efficient one-pot procedure for the double reductive alkylation of Nα-protected diamino acids with N-protected amino aldehydes has been reported, which is compatible with standard Boc and Fmoc solid-phase peptide synthesis. researchgate.net This method could be adapted for the derivatization of this compound.

Furthermore, the synthesis of protected 2,3-diaminopropanols from a serine-derived aldehyde via reductive amination with various primary amines and arylsulfonamides has been demonstrated. mdpi.comnih.gov These diaminopropanols are immediate precursors to the corresponding diamino acids, showcasing the utility of reductive amination in constructing the 2,3-diamino framework. mdpi.comnih.gov

| Amine | Aldehyde/Ketone | Reducing Agent | Product |

| Nα-Fmoc-2,3-diaminopropanol precursor | Various primary amines and arylsulfonamides | NaBH₃CN | Nα-Fmoc-Nβ-substituted-2,3-diaminopropanols |

Transformations of the Carboxylic Acid Group

The carboxylic acid functionality of this compound is another key site for chemical modification, allowing for the formation of esters, amides, and the reduction to an alcohol for further derivatization.

Esterification and Amide Formation

The carboxylic acid group can be readily converted into esters through reaction with alcohols under acidic conditions or by using coupling agents. The synthesis of methyl and other alkyl esters of N-protected amino acids is a common transformation. For example, the synthesis of amide and ester derivatives of N³-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid was achieved by reacting the N²-Boc protected precursor with alkyl halides to form the corresponding esters. nih.gov This demonstrates the feasibility of esterifying the carboxylic acid group of a protected this compound derivative. Another study reported the synthesis of novel ester derivatives of the same compound containing amide or keto functions. nih.gov

Similarly, the carboxylic acid can be activated and reacted with amines to form amides. This is a fundamental reaction in peptide chemistry, as described in section 4.1.2, but can also be used to introduce a wide variety of other amide-containing functionalities.

Reduction to Alcohol and Subsequent Derivatization

The carboxylic acid group of N-protected this compound can be reduced to a primary alcohol, yielding the corresponding (2S,3R)-2,3-diamino-3-phenylpropanol. This transformation opens up new avenues for derivatization.

Several methods are available for the reduction of N-protected amino acids to their corresponding amino alcohols. usu.educore.ac.ukbenthamopen.comstackexchange.com One common method involves the formation of a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with sodium borohydride. core.ac.uk Another approach utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, which is then reduced with sodium borohydride. benthamopen.com These methods are generally high-yielding and proceed with retention of stereochemistry. benthamopen.com

Once the (2S,3R)-2,3-diamino-3-phenylpropanol is obtained, the primary alcohol can be further functionalized. For example, it can be oxidized back to the carboxylic acid, or converted to an ether, ester, or halide for subsequent reactions. The synthesis of protected 2,3-diaminopropanoic acid methyl esters from a serine-derived 2,3-diaminopropanol illustrates the reverse of this process, where the alcohol is oxidized to the carboxylic acid. mdpi.comnih.gov This underscores the synthetic utility of the interconversion between the amino acid and the amino alcohol.

Reactivity of the Phenyl Ring for Functionalization

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic compounds. The side chain, specifically the -(CH(NH2)CH(NH2)COOH) group attached to the benzene (B151609) ring, dictates the reactivity and regioselectivity of these substitutions.

In its unprotected form, the amino groups on the side chain would be protonated under the acidic conditions often required for EAS reactions, forming ammonium (B1175870) ions. An ammonium group is a strongly deactivating, meta-directing group due to its positive charge, which withdraws electron density from the aromatic ring through an inductive effect. This would significantly reduce the nucleophilicity of the phenyl ring, making electrophilic substitution challenging.

However, in synthetic applications, the amino and carboxylic acid functionalities are typically protected. Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the carboxylic acid is often converted to an ester. With the amino groups protected, the side chain's electronic influence on the phenyl ring changes dramatically. The protected side chain, an alkyl substituent, is generally considered to be weakly activating and an ortho, para-director. leah4sci.com This directing effect is a consequence of the ability of the alkyl group to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack at the ortho and para positions through hyperconjugation and inductive effects. masterorganicchemistry.com

Therefore, for a protected derivative of this compound, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to yield predominantly a mixture of ortho- and para-substituted products. The steric hindrance imposed by the bulky protected diamino acid side chain would likely favor substitution at the less hindered para position over the ortho positions.

While specific studies on the direct electrophilic aromatic substitution of this compound are not extensively documented in the reviewed literature, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective derivatization of the phenyl ring in related β-phenylalanine derivatives. researchgate.netresearchgate.net For instance, the use of a picolinamide (B142947) directing group has enabled the selective ortho-functionalization of β-phenylalanines, including arylation, bromination, iodination, and alkoxylation. researchgate.netresearchgate.net This approach overcomes the inherent electronic preference for para substitution and provides a route to otherwise difficult-to-access ortho-substituted derivatives.

The table below summarizes the expected outcomes of electrophilic aromatic substitution on a protected form of this compound, based on the directing effects of the alkyl side chain.

| Reaction Type | Reagents | Expected Major Products | Directing Influence of Side Chain |

| Nitration | HNO₃, H₂SO₄ | para-nitro derivative, ortho-nitro derivative | ortho, para-director |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | para-halo derivative, ortho-halo derivative | ortho, para-director |

| Sulfonation | Fuming H₂SO₄ | para-sulfonic acid derivative | ortho, para-director |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | para-alkyl derivative, ortho-alkyl derivative | ortho, para-director |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | para-acyl derivative | ortho, para-director |

| Directed C-H Functionalization | Pd(II) catalyst, directing group | ortho-functionalized derivative | Site-selective |

Regioselectivity and Chemoselectivity in Multi-functionalized Derivatization

The presence of multiple reactive sites in this compound—the α-amino group, the β-amino group, the carboxylic acid, and the phenyl ring—poses significant challenges for achieving regioselectivity and chemoselectivity during derivatization. To selectively modify one part of the molecule without affecting the others, a carefully designed synthetic strategy, often involving the use of protecting groups, is essential.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For instance, in the acylation of this compound, the more nucleophilic amino groups would react in preference to the phenyl ring under Friedel-Crafts conditions. Therefore, to achieve acylation of the phenyl ring, both amino groups must be protected. Similarly, the carboxylic acid group can be selectively esterified in the presence of the amino groups by using specific conditions, such as Fischer esterification, where the amino groups are protonated and thus less reactive as nucleophiles.

Regioselectivity , in the context of this molecule, can refer to the selective functionalization of one of the two amino groups or to the specific position of substitution on the phenyl ring. The differential reactivity of the α- and β-amino groups can be exploited for regioselective derivatization, although this often requires careful control of reaction conditions and may depend on the specific reagents used.

Achieving regioselectivity in the functionalization of the phenyl ring is governed by the principles discussed in the previous section. For standard electrophilic aromatic substitution reactions on the protected amino acid, a mixture of ortho and para isomers is generally expected, with the para product often being the major one due to reduced steric hindrance.

To overcome this inherent lack of high regioselectivity, modern synthetic methods, such as directed metalation or transition-metal-catalyzed C-H activation, are employed. researchgate.netresearchgate.net As mentioned, the use of a directing group can force the reaction to occur exclusively at the ortho position, providing a high degree of regiocontrol that is not achievable with classical electrophilic substitution reactions.

The following table outlines key considerations and strategies for achieving selective derivatization of this compound.

| Target Site of Derivatization | Challenge | Strategy | Example of Reaction |

| α-Amino Group | Presence of a second, reactive β-amino group and a carboxylic acid. | Orthogonal protection of the β-amino and carboxylic acid groups. | Acylation or alkylation of the α-amino group. |

| β-Amino Group | Presence of a second, reactive α-amino group and a carboxylic acid. | Orthogonal protection of the α-amino and carboxylic acid groups. | Selective acylation or alkylation of the β-amino group. |

| Carboxylic Acid Group | Presence of nucleophilic amino groups. | Protection of the amino groups or protonation under acidic conditions. | Esterification or amide bond formation. |

| Phenyl Ring (para position) | Potential for ortho substitution. | Standard electrophilic aromatic substitution on a protected derivative. | Nitration, halogenation, Friedel-Crafts reactions. |

| Phenyl Ring (ortho position) | Inherent electronic preference for para substitution and steric hindrance. | Directed C-H functionalization using a suitable directing group. | Palladium-catalyzed ortho-arylation or ortho-halogenation. |

Applications As a Chiral Building Block and Scaffold in Advanced Organic Synthesis

Utilization in Asymmetric Catalysis

The vicinal diamine motif within the (2S,3R)-2,3-diamino-3-phenylpropanoic acid structure is a privileged scaffold for the development of chiral ligands and organocatalysts. The stereochemically defined diamine can coordinate to metal centers or participate in hydrogen-bond-mediated catalysis, enabling the transfer of chirality to a substrate in a predictable manner.

α,β-Diamino acids are key precursors for the synthesis of 1,2-diamines, which are widely utilized as chiral auxiliaries and as ligands for metal-catalyzed asymmetric reactions. nih.gov The this compound scaffold allows for the synthesis of ligands where the stereochemistry is fixed, influencing the catalytic activity and selectivity of the corresponding metal complex. These ligands modify the reactivity of the metal center, creating a chiral environment that preferentially forms one of two possible enantiomeric products. nih.gov

The synthesis of such ligands often involves the selective protection and modification of the two amino groups and the carboxylic acid moiety. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize performance in specific catalytic transformations. For example, derivatives of this diamino acid can be incorporated into P,N-ligands, which have proven highly successful in a variety of metal-catalyzed reactions, often outperforming traditional C2-symmetric ligands. nih.gov

| Ligand Type | Metal | Catalytic Reaction Example | Enantioselectivity |

| Salen-type Ligand | Cobalt | Hydrolytic Kinetic Resolution of Epoxides | High |

| P,N-Bidentate Ligand | Rhodium | Asymmetric Hydrogenation of Olefins | Excellent |

| Diamine-derived Ligand | Ruthenium | Asymmetric Transfer Hydrogenation of Ketones | High |

This table presents hypothetical examples based on the known applications of vicinal diamine scaffolds in catalysis.

The principles of using amino acid derivatives in organocatalysis can be extended to systems derived from this compound. Amino acid-derived organocatalysts often rely on the formation of iminium or enamine intermediates, or on the ability to direct reactions through hydrogen bonding. The diamine structure of this compound can be functionalized to create bifunctional catalysts. For instance, one amino group could serve as a hydrogen-bond donor to activate a substrate, while the other is modified to provide steric hindrance or a secondary interaction site, thereby controlling the stereochemical outcome of the reaction.

These organocatalytic systems are particularly valuable in reactions like Michael additions and aldol reactions, where precise control over the transition state geometry is crucial for achieving high enantioselectivity.

Incorporation into Peptidomimetics and Non-Proteinogenic Amino Acid Structures

The incorporation of conformationally constrained amino acids is a widely used strategy in the design of peptidomimetics to improve properties such as metabolic stability, receptor selectivity, and bioavailability. researchgate.netnih.gov this compound provides a rigid scaffold that can be used to mimic or stabilize specific secondary structures of peptides, such as β-turns or helical folds.

Introducing this compound into a peptide sequence restricts the conformational freedom of the peptide backbone. nih.gov The gauche conformation of the two amino groups and the steric bulk of the phenyl group force the adjacent peptide bonds into well-defined orientations. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty associated with the ligand adopting its bioactive conformation upon binding. nih.gov For example, its incorporation can be used to stabilize β-turn structures, which are common recognition motifs in peptide-protein interactions.

| Peptide Analogue Feature | Structural Consequence | Potential Biological Application |

| β-Turn Mimicry | Stabilizes a 10-membered hydrogen-bonded ring | Inhibition of protein-protein interactions |

| Constrained Backbone | Reduces conformational flexibility | Enhanced receptor selectivity and affinity |

| Increased Stability | Resistance to proteolytic degradation | Improved pharmacokinetic profile |

This compound is structurally a β-amino acid derivative, with the phenyl group attached to the β-carbon. As such, it is a valuable monomer for the synthesis of β-peptides and mixed α/β-peptides. mdpi.com β-Peptides are known to adopt stable secondary structures, including helices and sheets, that are distinct from those of α-peptides. By incorporating this diamino acid, chemists can design novel peptide folds with unique biological activities.

The synthesis of these hybrid peptides can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies. The two distinct amino groups on the scaffold offer opportunities for creating branched or cyclic structures, further expanding the accessible chemical space for drug discovery.

Role in the Total Synthesis of Complex Natural Products and Synthetic Targets

Chiral α,β-diamino acids are crucial intermediates in the synthesis of numerous bioactive natural products and pharmaceutical agents. nih.gov The stereoisomer (2R,3S)-2,3-diamino-3-phenylpropanoic acid, for example, has been identified as a key intermediate in the asymmetric synthesis of the selective neurokinin (NK)-1 tachykinin antagonist, (+)-CP-99,994. nih.gov This highlights the importance of the diamino phenylpropanoic acid core in constructing complex, medicinally relevant molecules.

The synthetic utility of this compound extends to its use as a chiral precursor that can be elaborated into more complex fragments for the total synthesis of natural products. The defined stereochemistry at the α and β positions serves as an anchor point for subsequent stereocontrolled transformations, ensuring the correct configuration of the final target molecule.

Development of Chiral Supramolecular Assemblies and Recognition Systems

The unique stereochemistry of this compound, with its adjacent chiral centers, makes it a compelling candidate for the construction of chiral supramolecular assemblies and advanced chiral recognition systems. While direct research on this specific molecule's application in this context is not extensively documented, the principles established with other chiral building blocks, particularly amino acids and vicinal diamines, provide a strong foundation for its potential utility.

Chiral supramolecular assemblies are highly ordered structures formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions. The transfer and amplification of chirality from the molecular level to the macroscopic properties of the assembly are key features of these systems. In the case of this compound, the presence of two amino groups and a carboxylic acid moiety offers multiple points for directed, non-covalent interactions. These functional groups can participate in intricate hydrogen-bonding networks, which are crucial for the formation of stable and well-defined chiral superstructures.

The phenyl group on the β-carbon introduces the possibility of π-π stacking interactions, further stabilizing the supramolecular assembly and influencing its chiral architecture. The interplay between the stereochemistry of the diamino acid and the directional nature of these non-covalent forces can lead to the formation of helical or other complex chiral morphologies. Such assemblies have potential applications in asymmetric catalysis, chiroptical materials, and enantioselective separations.

In the realm of chiral recognition, the development of synthetic receptors capable of distinguishing between enantiomers is of paramount importance. The structural rigidity and defined spatial arrangement of functional groups in this compound make it an attractive scaffold for designing such receptors. By incorporating this diamino acid into a larger molecular framework, it is possible to create a chiral cavity with specific binding sites that can interact selectively with one enantiomer of a target molecule over the other.

The effectiveness of chiral recognition is often dependent on a multi-point interaction model. The amino groups and the carboxylic acid of this compound can serve as hydrogen bond donors and acceptors, while the phenyl group can engage in hydrophobic or π-π interactions. This combination of interaction points can lead to a high degree of enantioselectivity in binding events. For instance, systems based on other amino acid derivatives have demonstrated the ability to recognize and sense chiral molecules through changes in fluorescence or other spectroscopic signals.

The table below outlines the key functional groups of this compound and their potential roles in the formation of chiral supramolecular assemblies and recognition systems, based on established principles in supramolecular chemistry.

| Functional Group | Potential Role in Supramolecular Assembly | Potential Role in Chiral Recognition |

| α-Amino Group | Hydrogen bond donor/acceptor | Specific binding site for guest molecules |

| β-Amino Group | Hydrogen bond donor/acceptor | Enantioselective interaction point |

| Carboxylic Acid | Hydrogen bond donor/acceptor, ionic interactions | Key interaction site for polar guests |

| Phenyl Group | π-π stacking, hydrophobic interactions | Steric hindrance and shaping of the binding cavity |

| Chiral Centers | Induction of macroscopic chirality (e.g., helicity) | Determination of enantiomeric preference |

Applications in Advanced Materials Science: Chiral Polymers and Metal-Organic Frameworks

The application of chiral building blocks in materials science has led to the development of advanced materials with unique properties and functionalities. This compound, with its bifunctional amino groups and inherent chirality, is a promising monomer for the synthesis of chiral polymers and a ligand for the construction of chiral Metal-Organic Frameworks (MOFs).

Chiral Polymers:

Chiral polymers, particularly polyamides and polyimides, synthesized from chiral diamine monomers have garnered significant interest for their potential applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. The polymerization of this compound with suitable diacyl chlorides or dianhydrides could yield novel chiral polyamides or polyimides. The stereochemistry of the diamino acid would be incorporated into the polymer backbone, imparting a regular chiral structure to the macromolecule.

The properties of the resulting polymer would be highly dependent on the stereoregularity and the nature of the repeating unit. The presence of the phenyl group could enhance the thermal stability and mechanical properties of the polymer, while the amino and carboxylic acid functionalities (if the latter is not involved in polymerization) could serve as sites for post-polymerization modification. The synthesis of polyamides from diamines and diols is a known strategy that can produce polymers with a range of molecular weights and properties.

The table below summarizes the potential types of chiral polymers that could be synthesized from this compound and their prospective applications.

| Polymer Type | Co-monomer | Potential Applications |

| Chiral Polyamide | Diacyl chloride | Chiral stationary phases for chromatography, enantioselective membranes |

| Chiral Polyimide | Dianhydride | High-performance engineering plastics with chiroptical properties |

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral ligands into MOFs can create chiral pores and channels, making them highly effective for enantioselective applications. Amino acids and their derivatives are excellent candidates for chiral ligands in MOF synthesis due to their ability to coordinate with metal centers through both the amino and carboxylate groups.

This compound could act as a chiral building block for the synthesis of novel MOFs. The two amino groups and the carboxylate group offer multiple coordination sites for metal ions, potentially leading to the formation of robust and porous frameworks with well-defined chiral environments. The chirality of the diamino acid would be directly transferred to the MOF structure, resulting in homochiral frameworks.

Chiral MOFs have shown great promise in several areas, including:

Enantioselective Separation: The chiral pores of the MOF can act as molecular sieves, selectively adsorbing one enantiomer from a racemic mixture.

Asymmetric Catalysis: The chiral framework can provide a confined and enantioselective environment for catalytic reactions.

Chiral Sensing: The interaction of chiral guest molecules with the chiral MOF can induce a detectable signal, such as a change in luminescence.

The design and synthesis of MOFs using amino acid-based ligands is an active area of research. uab.cat The specific coordination chemistry of this compound with different metal ions would determine the resulting framework topology and properties. The potential for creating MOFs with tunable pore sizes and functionalities by using this versatile chiral ligand is significant.

Advanced Analytical and Spectroscopic Characterization Methods in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical and stereochemical purity of (2S,3R)-2,3-Diamino-3-phenylpropanoic acid. These techniques separate the target compound from impurities, including starting materials, byproducts, and other stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric excess of chiral compounds like this compound. The development of a robust chiral HPLC method involves the careful selection of a chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve baseline separation of all stereoisomers.

For derivatives of β-phenylalanine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, leading to different retention times for each stereoisomer. Method development typically involves screening various commercially available chiral columns and optimizing the mobile phase, which often consists of a mixture of a nonpolar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol), sometimes with the addition of an acidic or basic additive to improve peak shape and resolution.

Table 1: Illustrative Chiral HPLC Method Parameters for Phenylalanine Derivatives

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

This table presents typical starting conditions for the chiral separation of phenylalanine-related compounds. Actual conditions for this compound would require specific experimental optimization.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, its volatile derivatives can be prepared and analyzed. Derivatization typically involves esterification of the carboxylic acid and acylation of the amino groups. The resulting volatile compound can then be separated on a chiral GC column.

This approach is particularly useful for assessing the enantiomeric purity of the starting materials or key intermediates in a synthetic route. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, provide a high-resolution separation of the diastereomeric derivatives, allowing for precise determination of enantiomeric excess.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including the determination of stereochemistry.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.

¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons).

¹³C NMR: Reveals the number of unique carbon environments in the molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining stereochemistry and conformation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cα-H | 3.5 - 3.8 | 55 - 60 |

| Cβ-H | 4.0 - 4.3 | 50 - 55 |

| Phenyl-H | 7.2 - 7.5 | 125 - 130 (aromatic region) |

| C=O | - | 170 - 175 |

Note: These are predicted chemical shift ranges. Actual values are dependent on the solvent and pH. Experimental data for the specific molecule is required for precise assignments.

NMR for Stereochemical and Conformational Analysis

The syn relationship between the two amino groups in the (2S,3R) stereoisomer can be confirmed by analyzing the coupling constant between the Cα-H and Cβ-H protons (³JHH). For syn diastereomers, this coupling constant is typically smaller than that observed for the corresponding anti diastereomers.

Furthermore, NOESY experiments can reveal through-space interactions that are consistent with the assigned stereochemistry. For instance, a NOE correlation between the Cα-H and Cβ-H protons would be expected, and the pattern of NOEs between the backbone protons and the phenyl ring can provide insights into the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique is crucial for confirming the molecular formula of the synthesized compound.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the carboxylic acid group. The specific fragmentation pattern can serve as a fingerprint for the molecule and can sometimes be used to distinguish between isomers.

Table 3: Expected HRMS Data and Fragmentation for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 181.0977 | (Experimental) | Parent Ion |

| [M+H-NH₃]⁺ | 164.0711 | (Experimental) | Loss of ammonia |

| [M+H-H₂O]⁺ | 163.0871 | (Experimental) | Loss of water |

| [M+H-HCOOH]⁺ | 135.0813 | (Experimental) | Loss of formic acid |

This table illustrates the expected accurate masses of the parent ion and potential fragment ions. Experimental verification is necessary to confirm the fragmentation pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation and purity assessment of chemical compounds. These methods probe the vibrational energy levels of molecules, providing a unique "fingerprint" based on the functional groups present. For a molecule with the structural complexity of this compound, vibrational spectroscopy offers a non-destructive means to confirm the presence of its key chemical moieties—amino groups, a carboxylic acid, and a phenyl ring—and to detect potential impurities.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the energies of these vibrations. Conversely, Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. IR and Raman spectroscopy are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

The analysis of the vibrational spectra of this compound allows for the unambiguous identification of its characteristic functional groups. The presence of primary amine groups (—NH₂), a carboxylic acid group (—COOH), and a monosubstituted phenyl ring gives rise to a series of predictable absorption and scattering bands.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands. The O–H stretch of the carboxylic acid group typically appears as a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp absorption band between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org The presence of two primary amine groups will be indicated by N–H stretching vibrations in the 3300-3500 cm⁻¹ range; typically, primary amines show two bands in this region corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comrockymountainlabs.com The C–N stretching of aliphatic amines can be observed in the 1020–1250 cm⁻¹ region. orgchemboulder.com

The monosubstituted phenyl ring will also produce characteristic signals. Aromatic C–H stretching vibrations are generally observed above 3000 cm⁻¹. Overtone and combination bands for substituted benzenes can be found in the 1660-2000 cm⁻¹ region, and C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ range. Strong absorptions between 690 and 770 cm⁻¹ are characteristic of the out-of-plane bending of the five adjacent hydrogen atoms on the monosubstituted ring. spectroscopyonline.comspectroscopyonline.com

The following table summarizes the predicted key infrared absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300-3500 | N–H Asymmetric & Symmetric Stretch | Primary Amine (—NH₂) | Medium |

| 2500-3300 | O–H Stretch | Carboxylic Acid (—COOH) | Broad |

| ~3030 | C–H Stretch | Aromatic (Phenyl Ring) | Medium |

| 2850-2960 | C–H Stretch | Aliphatic | Medium |

| 1710-1760 | C=O Stretch | Carboxylic Acid (—COOH) | Strong |

| 1580-1650 | N–H Bend | Primary Amine (—NH₂) | Variable |

| 1450-1600 | C=C Stretch | Aromatic (Phenyl Ring) | Medium |

| 1395-1440 | O–H Bend | Carboxylic Acid (—COOH) | Medium |

| 1210-1320 | C–O Stretch | Carboxylic Acid (—COOH) | Strong |

| 1020-1250 | C–N Stretch | Aliphatic Amine | Medium |

| 690-770 | C–H Out-of-Plane Bend | Monosubstituted Phenyl Ring | Strong |

Raman Spectroscopy

The Raman spectrum of this compound provides complementary information to its IR spectrum. Aromatic ring vibrations are often strong and sharp in Raman spectra. The symmetric "ring breathing" mode of the monosubstituted phenyl ring is expected to be a prominent feature, typically appearing around 1000 cm⁻¹. Aromatic C-H stretching is also observable near 3060 cm⁻¹.

The carboxylic acid group also gives rise to characteristic Raman signals. The C=O stretch is typically observed in the 1640-1680 cm⁻¹ range for hydrogen-bonded dimers. ias.ac.in The ionization state of the carboxyl group significantly influences its Raman spectrum; for the zwitterionic form, the "carbonyl" frequency vanishes and is replaced by symmetric and asymmetric COO⁻ stretching modes. aip.org The amino group (—NH₂) vibrations are also detectable in the Raman spectrum, although they are generally weaker than in the IR spectrum. aip.orgaip.org

The following table outlines the predicted principal Raman scattering peaks for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3060 | C–H Stretch | Aromatic (Phenyl Ring) | Strong |

| 2800-3000 | C–H Stretch | Aliphatic | Medium |

| 1640-1680 | C=O Stretch | Carboxylic Acid (—COOH) | Medium |

| ~1600 | C=C Stretch | Aromatic (Phenyl Ring) | Strong |

| ~1030 | C–H In-Plane Bend | Aromatic (Phenyl Ring) | Medium |

| ~1000 | Ring Breathing Mode | Monosubstituted Phenyl Ring | Strong |

| 800-900 | C–C Stretch | Aliphatic Backbone | Medium |

Purity Assessment

Vibrational spectroscopy is a valuable tool for the purity assessment of this compound. optosky.netdrug-dev.com The high specificity of the vibrational spectrum allows for the detection of impurities, even those that are structurally similar to the main compound. researchgate.net The purity of a sample can be confirmed by comparing its IR or Raman spectrum to that of a well-characterized reference standard. The absence of extraneous peaks indicates a high degree of purity.

Conversely, the presence of unexpected absorption or scattering bands can signify the presence of impurities. For example, residual solvents from the synthesis process would introduce their own characteristic peaks into the spectrum. The presence of starting materials or by-products of the synthesis would also be detectable if their vibrational spectra differ sufficiently from that of the target compound. Quantitative analysis of impurities can also be performed by creating calibration curves based on the intensity of characteristic impurity peaks. japer.in Therefore, both IR and Raman spectroscopy are integral techniques in the quality control process for ensuring the chemical integrity of this compound.

Computational and Theoretical Studies of 2s,3r 2,3 Diamino 3 Phenylpropanoic Acid

Quantum Chemical Calculations for Molecular Conformation and Stability

Quantum chemical calculations are fundamental to determining the three-dimensional structure of a molecule and the relative energies of its different spatial arrangements, known as conformers. For a flexible molecule like (2S,3R)-2,3-Diamino-3-phenylpropanoic acid, which has several rotatable single bonds, identifying the most stable conformers is crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their energies and properties. DFT has proven to be a reliable and efficient method for studying the conformational landscape of amino acids and their derivatives.

A DFT study of this compound would involve a systematic search of its potential energy surface. This is typically done by rotating the key dihedral angles (the angles between four consecutive atoms) in the molecule, such as those around the Cα-Cβ bond and the bonds connecting the amino and carboxyl groups to the carbon backbone. For each conformation, the geometry is optimized to find a stable structure, and its energy is calculated.

The results of such an analysis would reveal the most stable conformers in the gas phase. These low-energy structures are often stabilized by intramolecular hydrogen bonds, for instance, between the amino groups and the carboxyl group. The relative energies of these conformers can be used to calculate their expected populations at a given temperature using the Boltzmann distribution. While specific data for this compound is not available, studies on similar molecules like phenylalanine have identified multiple low-energy conformers stabilized by various hydrogen bonding networks. acs.org

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Stabilizing Interactions |

| A | τ(N-Cα-Cβ-N) = 60, τ(Cα-Cβ-C-Cα) = 180 | 0.00 | Intramolecular H-bond (NH2...O=C) |

| B | τ(N-Cα-Cβ-N) = 180, τ(Cα-Cβ-C-Cα) = 60 | 1.25 | Gauche interaction |

| C | τ(N-Cα-Cβ-N) = -60, τ(Cα-Cβ-C-Cα) = 180 | 2.50 | Steric repulsion |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate results, but they are computationally more demanding than DFT. For a molecule of the size of this compound, these methods would be used to refine the energies of the most stable conformers found with DFT.

Semi-empirical methods, such as AM1 and PM3, are less computationally intensive as they use parameters derived from experimental data to simplify the calculations. researchgate.net While less accurate than DFT or ab initio methods, they are useful for initial, rapid conformational searches of large molecules to identify a set of plausible low-energy structures that can then be subjected to more rigorous calculations.

Molecular Dynamics Simulations for Solution Behavior and Solvation Effects

The conformation and stability of a molecule can be significantly influenced by its environment, particularly in a solvent like water. Molecular Dynamics (MD) simulations are a powerful computational tool to study the behavior of molecules in solution over time.

In an MD simulation of this compound, the molecule would be placed in a box of solvent molecules (e.g., water), and the forces between all atoms would be calculated using a force field. Newton's equations of motion are then used to simulate the movement of each atom over a period of time, typically nanoseconds to microseconds.

These simulations can provide detailed information about:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule. For this compound in water, MD simulations would show the formation of hydrogen bonds between the amino and carboxyl groups and the surrounding water molecules.

Conformational Dynamics: How the molecule's shape changes over time in solution. The simulations can reveal which conformers are most stable in solution and the timescales of transitions between them.

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to the solvent. This is a key parameter for understanding the molecule's solubility and partitioning behavior. Calculations of solvation free energies for amino acid analogs have been extensively performed to understand protein stability. nih.gov

Table 2: Illustrative Solvation Free Energies for Analogs in Water

| Molecule | Solvation Free Energy (kcal/mol) |

| Phenylalanine analog | -5.8 |

| Diaminopropane | -12.5 |

Note: This table contains representative data for analogous functional groups to illustrate the expected hydrophilic character and does not represent data for the specific target molecule.

Prediction of Reactivity and Selectivity in Synthetic Transformations

Computational chemistry can be used to predict the reactivity of a molecule and the stereochemical outcome of its reactions. For this compound, this could involve studying its behavior as a nucleophile or its potential to undergo various chemical transformations.

DFT calculations can be used to model the transition states of potential reactions. The energy of the transition state relative to the reactants (the activation energy) determines the reaction rate. By comparing the activation energies for different reaction pathways, it is possible to predict which products will be formed and in what ratios. For example, one could computationally investigate the cyclization of this compound to form a lactam, predicting the most favorable reaction conditions. DFT has been successfully used to investigate the mechanisms of reactions involving vicinal diamines. nih.gov

In Silico Studies of Molecular Recognition and Interactions as a Chiral Scaffold

The defined stereochemistry of this compound makes it an attractive candidate for use as a chiral scaffold or ligand in asymmetric catalysis. In silico methods, such as molecular docking and molecular dynamics, can be used to study how this molecule might interact with other molecules, such as metal catalysts or substrates.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For example, one could dock this compound into the active site of an enzyme or use it as a ligand to bind a metal catalyst. The results of these docking studies would provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, steric interactions) that stabilize the complex.

Following docking, MD simulations can be used to study the stability and dynamics of the resulting complex. These simulations can help to understand how the chiral scaffold influences the stereochemical outcome of a reaction by, for example, blocking one face of a substrate from attack by a reagent. Such computational approaches are integral to the rational design of new chiral catalysts and ligands. chiralpedia.com

Future Directions and Emerging Research Avenues for 2s,3r 2,3 Diamino 3 Phenylpropanoic Acid

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for the synthesis of α,β-diamino acids exist, the future of producing (2S,3R)-2,3-Diamino-3-phenylpropanoic acid lies in the development of novel and sustainable synthetic methodologies. Current research trends emphasize the use of green chemistry principles, aiming to reduce the environmental impact of chemical processes.

One promising avenue is the application of biocatalysis . Enzymes, such as transaminases and ammonia (B1221849) lyases, offer high stereoselectivity and can operate under mild reaction conditions, often in aqueous media. The development of engineered enzymes specifically tailored for the synthesis of β-diamino acids could provide a highly efficient and environmentally friendly route to this compound. This approach would minimize the use of hazardous reagents and solvents typically associated with traditional organic synthesis.

Another area of focus is the advancement of asymmetric organocatalysis . Chiral organocatalysts can facilitate the stereoselective synthesis of complex molecules without the need for toxic heavy metals. Research into novel organocatalytic methods for the diastereoselective and enantioselective synthesis of diamino acids is an active field, and these methods could be adapted for the specific synthesis of the (2S,3R) isomer.

The table below summarizes potential sustainable synthetic strategies for this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of engineered enzymes (e.g., transaminases, ammonia lyases) | High stereoselectivity, mild reaction conditions, aqueous media, reduced waste. |

| Asymmetric Organocatalysis | Employment of small chiral organic molecules as catalysts | Metal-free, high enantioselectivity, operational simplicity. |

| Flow Chemistry | Continuous manufacturing processes | Improved safety, scalability, and efficiency; precise control over reaction parameters. |

| Use of Renewable Feedstocks | Starting materials derived from biomass | Reduced reliance on fossil fuels, improved sustainability profile. |

Exploration of Expanded Applications in Catalysis and Materials Science

The unique structural features of this compound make it an attractive candidate for applications beyond its traditional role as a building block for bioactive molecules. Its vicinal diamine motif can serve as a chiral ligand for metal-based catalysts, opening up possibilities in asymmetric catalysis . The development of catalysts derived from this amino acid could lead to novel and efficient methods for the synthesis of other chiral compounds.

In the realm of materials science , the incorporation of this compound into polymers could lead to the creation of novel chiral polyamides with unique properties. These materials could find applications in chiral separations, enantioselective sensing, and as functional biomaterials. The rigidity imparted by the phenyl group and the potential for hydrogen bonding from the amino and carboxylic acid groups could contribute to the formation of well-ordered polymer structures. The synthesis of polystyrene derivatives with chiral amino acid side groups has been shown to result in polymers that adopt stable helical conformations.

| Potential Application Area | Specific Role of this compound | Potential Impact |

| Asymmetric Catalysis | Chiral ligand for transition metal catalysts | Development of new enantioselective transformations. |

| Chiral Polymers | Monomer for the synthesis of chiral polyamides and polyesters | Creation of materials for chiral chromatography, sensors, and biomaterials. |

| Functional Materials | Component of stimuli-responsive materials | Development of smart materials that respond to changes in pH, temperature, or light. |

Integration into Advanced Functional Molecules and Supramolecular Systems

This compound is an ideal building block for the construction of peptidomimetics , which are molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. Its β-amino acid structure makes it resistant to enzymatic degradation, a key advantage for therapeutic applications. By incorporating this diamino acid into peptide sequences, researchers can design novel therapeutic agents with enhanced pharmacokinetic properties.

Furthermore, the ability of amino acids and their derivatives to self-assemble into well-ordered supramolecular structures is a rapidly growing field of research. The combination of hydrogen bonding capabilities, aromatic interactions from the phenyl group, and chirality in this compound makes it a prime candidate for the design of self-assembling systems. These could include hydrogels for drug delivery and tissue engineering, as well as nanotubes and nanofibers for applications in nanotechnology. Phenylalanine derivatives, in particular, have been shown to form supramolecular hydrogels.

| Advanced System | Role of this compound | Potential Applications |